molecular formula C4H7Na2O7P B1141013 D-Erythrose 4-phosphate sodium salt CAS No. 103302-15-4

D-Erythrose 4-phosphate sodium salt

Cat. No.: B1141013
CAS No.: 103302-15-4
M. Wt: 244.05 g/mol
InChI Key: QJCAUWVOBAESHT-WTIKUKJPSA-L
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Mechanism of Action

Target of Action

D-Erythrose 4-phosphate sodium salt primarily targets enzymes such as 2-dehydro-3-deoxyphosphooctonate aldolase , glucose-6-phosphate isomerase , and phospho-2-dehydro-3-deoxyheptonate aldolase . These enzymes play crucial roles in various biochemical pathways, including the shikimate pathway and the pentose phosphate pathway.

Mode of Action

This compound interacts with its targets by serving as a substrate for these enzymes. It is involved in the catalysis of reactions that lead to the formation of important intermediates in various biochemical pathways .

Biochemical Pathways

This compound is an intermediate in the pentose phosphate pathway and plays a significant role in the biosynthesis of phenylalanine, tyrosine, tryptophan, and the metabolism of vitamin B6 . It is also involved in the shikimate pathway , which is essential for the synthesis of aromatic amino acids in microorganisms and plants .

Pharmacokinetics

It is known that the compound is soluble in water , which could potentially influence its bioavailability.

Result of Action

The action of this compound results in the production of important biochemical intermediates. These intermediates are crucial for various cellular processes, including the synthesis of amino acids and the metabolism of certain vitamins .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it is known to be stable under normal temperatures . Direct contact with the compound should be avoided due to its potential irritant properties .

Biochemical Analysis

Biochemical Properties

D-Erythrose 4-phosphate sodium salt interacts with several enzymes, proteins, and other biomolecules. It is used as a substrate to identify, differentiate and characterize 2-keto-3-deoxy-6-phosphogalactonate (KDPGal) aldolase(s) and 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAH7P) synthase(s) that initiate the shikimate pathway in microorganisms and plants . It may also be used as a substrate to identify, differentiate and characterize glyceraldehyde-3-phosphate dehydrogenase(s) (GAPDH) involved in surface antigen and virulence factor development in pathogenic microorganisms .

Cellular Effects

This compound influences cell function by participating in various biochemical reactions. It plays a crucial role in the pentose phosphate pathway, which is essential for the production of NADPH and ribose 5-phosphate . NADPH is a critical cofactor for many enzymatic reactions, and ribose 5-phosphate is a key component of nucleotides and nucleic acids.

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interactions with various enzymes. For instance, it serves as a substrate for the enzyme DAHP synthase, which catalyzes the first step of the shikimate pathway . This reaction results in the formation of 3-deoxy-D-arabinoheptulosonate-7-phosphate (DAHP), a precursor for the biosynthesis of aromatic amino acids .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is an intermediate in the pentose phosphate pathway, as well as the biosynthesis of phenylalanine, tyrosine, tryptophan and metabolism of vitamin B6 .

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Erythrose 4-phosphate (sodium) can be synthesized from erythritol through a series of enzymatic reactions involving three isomerases . The process involves the conversion of erythritol to D-erythrose 4-phosphate, which is then converted to its sodium salt form.

Industrial Production Methods: Industrial production of D-erythrose 4-phosphate (sodium) typically involves the use of biocatalysts to facilitate the conversion of erythritol to D-erythrose 4-phosphate. The reaction conditions are optimized to ensure high yield and purity of the final product .

Biological Activity

D-Erythrose 4-phosphate (E4P) is a crucial intermediate in various metabolic pathways, particularly in the biosynthesis of aromatic amino acids and in the pentose phosphate pathway. This article explores the biological activity of D-Erythrose 4-phosphate sodium salt, focusing on its enzymatic roles, metabolic implications, and potential applications in biotechnology and medicine.

D-Erythrose 4-phosphate is a monosaccharide phosphate with the chemical formula C4H9O7PC_4H_9O_7P and an average molecular weight of approximately 200.08 g/mol. Its structure includes a phosphate group attached to the fourth carbon of the erythrose sugar, which is essential for its biological functions.

Metabolic Role

1. Pentose Phosphate Pathway:
E4P plays a significant role in the pentose phosphate pathway (PPP), which is vital for cellular metabolism. It is involved in the synthesis of ribose-5-phosphate, necessary for nucleotide biosynthesis, and contributes to the generation of NADPH, a critical reducing agent in anabolic reactions .

2. Aromatic Amino Acid Biosynthesis:
E4P is also a precursor in the shikimate pathway, where it combines with phosphoenolpyruvate (PEP) to form 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAH7P), the first step in the biosynthesis of aromatic amino acids such as phenylalanine, tyrosine, and tryptophan . This pathway is essential not only for plants but also for many microorganisms.

Enzymatic Interactions

Several enzymes interact with E4P, highlighting its biological significance:

  • 3-Deoxy-D-arabino-heptulosonate 7-phosphate Synthase (DAHPS): This enzyme catalyzes the condensation of E4P and PEP to produce DAH7P. It has been identified as a potential target for herbicide development due to its absence in animals .
  • D-Erythrose-4-Phosphate Dehydrogenase (E4PDH): This enzyme oxidizes E4P to 4-phosphoerythronate, playing a role in vitamin B6 biosynthesis. E4PDH exhibits high substrate specificity and catalytic efficiency, with a KmK_m value of 0.96 mM for E4P .

Case Studies and Research Findings

Recent studies have further elucidated the biological activity of D-Erythrose 4-phosphate:

  • Antibacterial Activity: Research has shown that targeting enzymes involved in E4P metabolism can inhibit bacterial growth. For instance, inhibiting DAHPS has been proposed as a strategy to combat antibiotic-resistant strains by disrupting their aromatic amino acid synthesis .
  • Metabolic Engineering Applications: E4P's role in aromatic compound biosynthesis has led to its application in metabolic engineering. By manipulating pathways involving E4P, researchers have successfully engineered microorganisms to produce higher yields of valuable aromatic compounds .

Data Table: Key Enzymatic Interactions with D-Erythrose 4-Phosphate

Enzyme Function Organism K_m (mM) k_cat (s^-1)
DAHPSCondensation with PEP to form DAH7PVarious bacteria and plantsNot specifiedNot specified
E4PDHOxidation to form 4-phosphoerythronateEscherichia coli0.96200

Properties

CAS No.

103302-15-4

Molecular Formula

C4H7Na2O7P

Molecular Weight

244.05 g/mol

IUPAC Name

disodium;[(2R,3R)-2,3-dihydroxy-4-oxobutyl] phosphate

InChI

InChI=1S/C4H9O7P.2Na/c5-1-3(6)4(7)2-11-12(8,9)10;;/h1,3-4,6-7H,2H2,(H2,8,9,10);;/q;2*+1/p-2/t3-,4+;;/m0../s1

InChI Key

QJCAUWVOBAESHT-WTIKUKJPSA-L

SMILES

C(C(C(C=O)O)O)OP(=O)(O)[O-].[Na+]

Isomeric SMILES

C([C@H]([C@H](C=O)O)O)OP(=O)([O-])[O-].[Na+].[Na+]

Canonical SMILES

C(C(C(C=O)O)O)OP(=O)([O-])[O-].[Na+].[Na+]

Origin of Product

United States

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